(5-Iodopyridin-3-yl)methanamine
Description
(5-Iodopyridin-3-yl)methanamine is a pyridine derivative characterized by an iodine atom at the 5-position and an aminomethyl (-CH₂NH₂) group at the 3-position of the pyridine ring. This compound is part of a broader class of substituted pyridines, which are of significant interest in medicinal chemistry and materials science due to their electronic and steric properties.
Properties
IUPAC Name |
(5-iodopyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTVRNCNEYIBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309097 | |
| Record name | 5-Iodo-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-72-2 | |
| Record name | 5-Iodo-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Iodopyridin-3-yl)methanamine typically involves the iodination of pyridine derivatives followed by the introduction of the methanamine group. One common method is the iodination of 3-pyridinemethanamine using iodine and a suitable oxidizing agent. The reaction is usually carried out under mild conditions to prevent over-iodination and to ensure high yield .
Industrial Production Methods: Industrial production of (5-Iodopyridin-3-yl)methanamine may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: (5-Iodopyridin-3-yl)methanamine undergoes various chemical reactions, including:
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boron reagents.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used.
Coupling: Palladium catalysts and boron reagents are employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Substitution: Various substituted pyridine derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
(5-Iodopyridin-3-yl)methanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Iodopyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyridinylmethanamines
(5-Bromo-2-chloropyridin-3-yl)methanamine (CAS: 1211581-73-5)
- Structural Features: Bromine at position 5, chlorine at position 2, and aminomethyl at position 3.
- Comparison: Electronic Effects: Bromine (less electronegative than iodine) and chlorine (strong inductive withdrawal) create a dual electron-withdrawing environment. Synthetic Utility: Bromine’s reactivity in cross-coupling reactions may differ from iodine, which is more prone to nucleophilic substitution due to its larger atomic size .
(5-(4-Chlorophenyl)pyridin-3-yl)methanamine (CAS: 1260180-20-8)
- Structural Features: A 4-chlorophenyl group at position 5 and aminomethyl at position 3.
- Comparison :
- Steric and Electronic Profile : The bulky 4-chlorophenyl group introduces significant steric hindrance compared to iodine. The chlorine on the phenyl ring adds electron withdrawal but may reduce solubility due to hydrophobicity.
- Applications : Likely explored in kinase inhibitors or GPCR-targeted therapies, where extended aromatic systems enhance binding .
Oxygen-Containing Substituted Derivatives
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine (CAS: 1016724-24-5)
- Structural Features: A methoxyethoxy group at position 6 and aminomethyl at position 3.
- Comparison: Solubility: The methoxyethoxy group enhances hydrophilicity, contrasting with the lipophilic iodine in the target compound.
Heterocyclic and Multi-Ring Systems
1-(5-Methoxy-1H-indol-3-yl)-N-(3-pyridinylmethyl)methanamine
- Structural Features : Indole and pyridine rings linked via methanamine.
- Biological Relevance: Such structures are common in serotonin receptor ligands, suggesting divergent applications from halogenated pyridines .
1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride
- Structural Features : Isoxazole fused to pyridine.
- Comparison: Stability: The isoxazole’s oxygen and nitrogen atoms may confer metabolic stability, whereas iodine in the target compound could pose oxidative degradation risks.
Biological Activity
Overview
(5-Iodopyridin-3-yl)methanamine is an organic compound with the molecular formula CHIN. It features a pyridine ring substituted at the 5-position with iodine and a methanamine group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound exhibits various chemical reactions, including:
- Oxidation : Can be oxidized to produce aldehydes and ketones using agents like PhI(OAc) and TEMPO.
- Substitution : Participates in nucleophilic substitution reactions where the iodine atom may be replaced by other nucleophiles.
- Coupling Reactions : Utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
These properties make (5-Iodopyridin-3-yl)methanamine a versatile building block for further chemical synthesis and drug development.
Antimicrobial Properties
Research indicates that (5-Iodopyridin-3-yl)methanamine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
Preliminary evaluations have shown that this compound may inhibit cancer cell proliferation. The mechanism of action is thought to involve the inhibition of specific enzymes or receptors related to cancer growth. For example, it has been reported to interact with GSK-3, a kinase involved in cell growth and survival pathways, demonstrating nanomolar affinity in inhibitory assays .
Case Studies
- Anticancer Research : A study focused on developing PET probes for GSK-3 imaging utilized (5-Iodopyridin-3-yl)methanamine as a precursor. The probes showed promising stability and selective binding characteristics, indicating potential therapeutic applications in cancer diagnostics .
- Antimicrobial Studies : Another investigation highlighted the compound's broad-spectrum antimicrobial activity, showcasing its effectiveness against resistant bacterial strains. This positions it as a candidate for further drug development targeting infectious diseases.
The biological effects of (5-Iodopyridin-3-yl)methanamine are primarily attributed to its interaction with key molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to its observed antimicrobial and anticancer effects. The exact pathways involved can vary based on the specific biological context.
Comparative Analysis
To understand the unique attributes of (5-Iodopyridin-3-yl)methanamine, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Iodine Substitution | Biological Activity |
|---|---|---|
| (5-Iodopyridin-3-yl)methanamine | Yes | Antimicrobial, Anticancer |
| (5-Fluoropyridin-3-yl)methanamine | No | Limited activity |
| (5-Bromopyridin-3-yl)methanamine | No | Moderate activity |
| (5-Chloropyridin-3-yl)methanamine | No | Moderate activity |
The presence of iodine in (5-Iodopyridin-3-yl)methanamine enhances its reactivity and biological interactions compared to its halogenated analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
